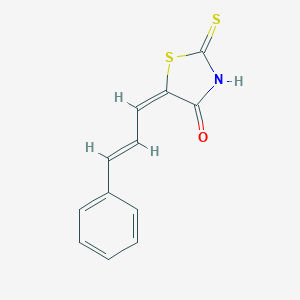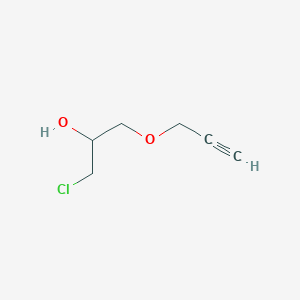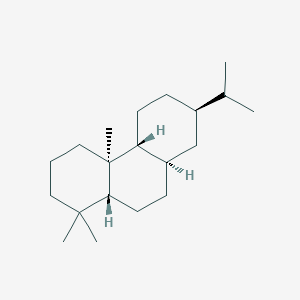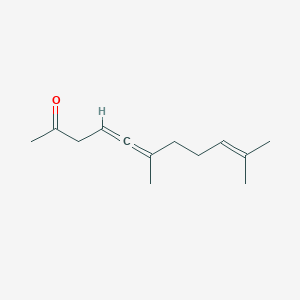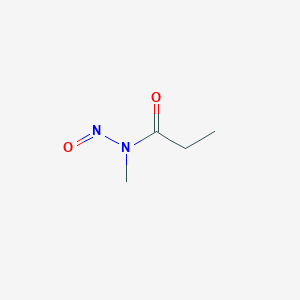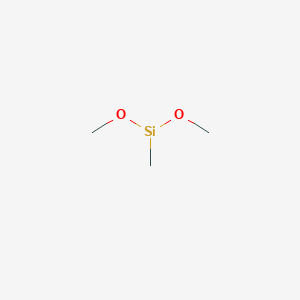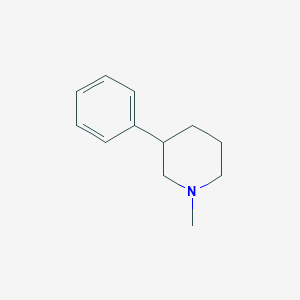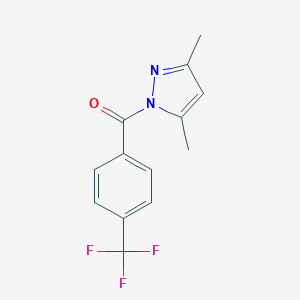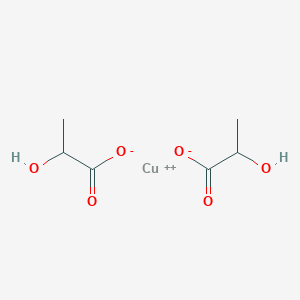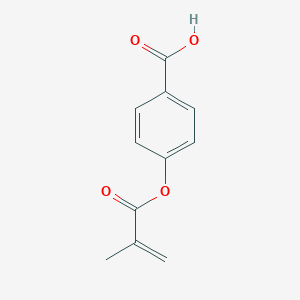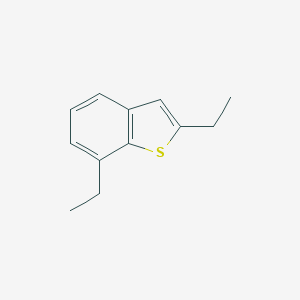
2,7-Diethyl-1-benzothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Diethyl-1-benzothiophene (DEBT) is an organic compound that belongs to the family of benzothiophenes. DEBT is an important compound in the field of organic chemistry and is widely used in scientific research.
Mecanismo De Acción
The mechanism of action of 2,7-Diethyl-1-benzothiophene is not fully understood. However, studies have shown that 2,7-Diethyl-1-benzothiophene has the ability to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). 2,7-Diethyl-1-benzothiophene has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication.
Efectos Bioquímicos Y Fisiológicos
2,7-Diethyl-1-benzothiophene has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. 2,7-Diethyl-1-benzothiophene has also been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,7-Diethyl-1-benzothiophene has several advantages for lab experiments, including its stability, availability, and ease of synthesis. However, 2,7-Diethyl-1-benzothiophene also has some limitations, including its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of 2,7-Diethyl-1-benzothiophene, including its use as a therapeutic agent for the treatment of cancer and other diseases. 2,7-Diethyl-1-benzothiophene could also be studied for its potential use in the development of new materials, such as OLEDs and OPVs. Further research is needed to fully understand the mechanism of action of 2,7-Diethyl-1-benzothiophene and its potential applications in various fields.
Conclusion:
In conclusion, 2,7-Diethyl-1-benzothiophene (2,7-Diethyl-1-benzothiophene) is an important compound in the field of organic chemistry and has various scientific research applications. 2,7-Diethyl-1-benzothiophene can be synthesized through various methods and has been studied for its potential use as a therapeutic agent for the treatment of cancer and other diseases. 2,7-Diethyl-1-benzothiophene has several advantages for lab experiments, including its stability, availability, and ease of synthesis. Further research is needed to fully understand the mechanism of action of 2,7-Diethyl-1-benzothiophene and its potential applications in various fields.
Métodos De Síntesis
2,7-Diethyl-1-benzothiophene can be synthesized through various methods, including the Friedel-Crafts reaction, the Suzuki coupling reaction, and the Stille coupling reaction. The Friedel-Crafts reaction involves the reaction of benzene with 2,7-diethylthiophene in the presence of a Lewis acid catalyst. The Suzuki coupling reaction involves the reaction of 2,7-diethylbromothiophene with phenylboronic acid in the presence of a palladium catalyst. The Stille coupling reaction involves the reaction of 2,7-diethylbromothiophene with tributyltin hydride in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
2,7-Diethyl-1-benzothiophene has various scientific research applications, including its use as a building block in the synthesis of pharmaceuticals and agrochemicals. 2,7-Diethyl-1-benzothiophene is also used in the development of new materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). 2,7-Diethyl-1-benzothiophene has also been studied for its potential use as a therapeutic agent for the treatment of cancer and other diseases.
Propiedades
Número CAS |
16587-45-4 |
|---|---|
Nombre del producto |
2,7-Diethyl-1-benzothiophene |
Fórmula molecular |
C12H14S |
Peso molecular |
190.31 g/mol |
Nombre IUPAC |
2,7-diethyl-1-benzothiophene |
InChI |
InChI=1S/C12H14S/c1-3-9-6-5-7-10-8-11(4-2)13-12(9)10/h5-8H,3-4H2,1-2H3 |
Clave InChI |
MJSFKUIPYUXCFK-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC2=C1SC(=C2)CC |
SMILES canónico |
CCC1=CC=CC2=C1SC(=C2)CC |
Sinónimos |
2,7-Diethylbenzo[b]thiophene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



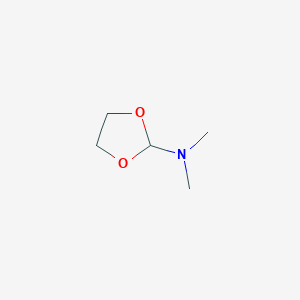
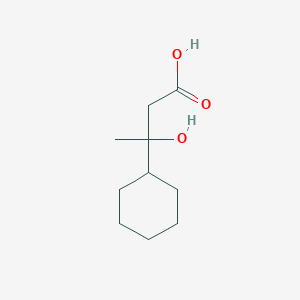
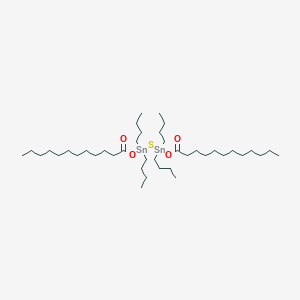
![Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester](/img/structure/B100812.png)
